

Initial toxicity screening of Tralomethrin on non-target organisms

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Compound Name: *Tralomethrin*

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An In-depth Technical Guide: Initial Toxicity Screening of **Tralomethrin** on Non-Target Organisms

Introduction

Tralomethrin is a non-systemic Type II synthetic pyrethroid insecticide used to control a wide range of pests in agriculture and other settings.[1][2] It functions as a potent neurotoxin with both contact and stomach action.[1] Structurally, **tralomethrin** is a pro-insecticide, as it can be converted to the more stable and also potent insecticide, deltamethrin, through metabolic processes and photolysis.[3][4] However, studies have shown that **tralomethrin** is also intrinsically active, directly modifying nerve membrane sodium channels.[5][6]

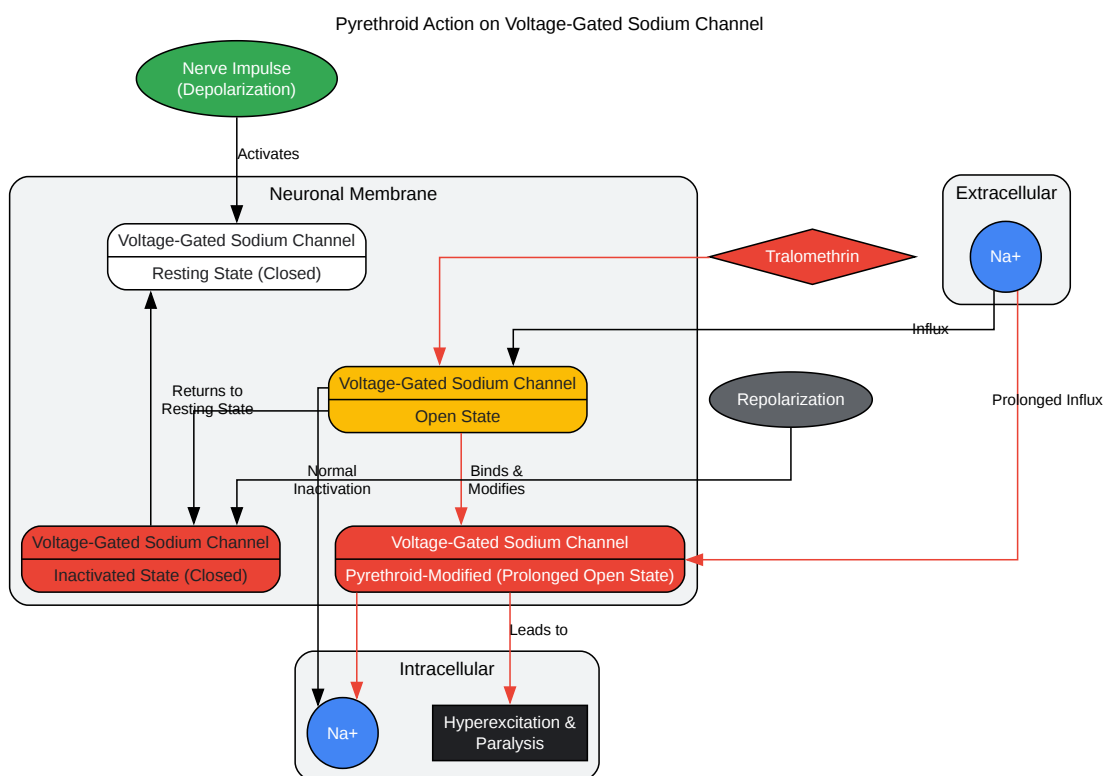
Given the extensive use of pyrethroids, understanding the potential impact of **tralomethrin** on non-target organisms is a critical component of environmental risk assessment. This guide provides a technical overview of the initial toxicity screening data for **tralomethrin** across various non-target species, details common experimental protocols, and illustrates key pathways and workflows.

Mechanism of Action

The primary target site for **tralomethrin** and other pyrethroids is the voltage-gated sodium channels located in the nerve cell membranes of organisms.[5][7]

- Binding to Sodium Channels: **Tralomethrin** binds to the alpha-subunit of the sodium channels.
- Disruption of Channel Gating: This binding modifies the channel's gating kinetics, delaying the closing (inactivation) of the channel after it has been opened by a nerve impulse (depolarization).[5]
- Prolonged Sodium Influx: The delayed inactivation leads to a prolonged influx of sodium ions (Na⁺) into the neuron.
- Repetitive Firing and Hyperexcitation: This persistent depolarization results in repetitive, uncontrolled firing of the neuron.[8]
- Paralysis and Death: The continuous nerve stimulation leads to tremors, paralysis, and ultimately the death of the insect.

The following diagram illustrates the signaling pathway of pyrethroid action on a voltage-gated sodium channel.



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Caption: Mechanism of **tralomethrin** action on a neuronal sodium channel.

Toxicity to Non-Target Aquatic Organisms

Tralomethrin, like many pyrethroids, demonstrates exceptionally high toxicity to aquatic life.[3] [9][10] Regulatory bodies express high concern for both acute and chronic effects on aquatic invertebrates and fish.[3] The bioavailability and toxicity of pyrethroids in aquatic environments can be influenced by factors such as temperature (toxicity often increases as temperature decreases), pH, and the presence of organic matter and suspended sediments, to which they readily adsorb.[10]

Data Presentation: Aquatic Toxicity

The following table summarizes the aquatic life benchmarks for **tralomethrin** as established by the U.S. Environmental Protection Agency (EPA). These values represent concentrations below which the pesticide is not expected to pose a risk of concern.

Taxon Group	Test Type	Endpoint	Value (µg/L)	Source(s)
Freshwater Fish	Acute	LC50	0.8	[11]
Chronic	NOAEC	0.088	[11]	
Freshwater Invertebrates	Acute	LC50	0.0195	[11]
Chronic	NOAEC	0.00051	[11]	
Estuarine/Marine Fish	Acute	LC50	1.25	[11]
Estuarine/Marine Invertebrates	Acute	LC50	0.0044	[11]

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population. NOAEC (No-Observed-Adverse-Effect Concentration): The highest tested concentration at which no adverse effects are observed.

Experimental Protocol: Aquatic Acute Toxicity Test (e.g., OECD 203, Fish, Acute Toxicity Test)

This protocol outlines a generalized procedure for determining the acute toxicity (LC50) of a chemical to fish.

- **Test Organism Selection:** A standard species like the Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*) is selected. Healthy, juvenile fish are acclimated to laboratory conditions.
- **Test Substance Preparation:** A stock solution of **tralomethrin** is prepared. A series of test concentrations are made by diluting the stock solution with clean, dechlorinated water. A control group (no test substance) is also prepared.
- **Exposure:** Fish are randomly assigned to test chambers (aquaria) for each concentration and the control. Typically, a semi-static or flow-through system is used to maintain water quality and test concentrations. The standard exposure duration is 96 hours.
- **Observations:** Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming, respiratory distress) are recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).
- **Water Quality Monitoring:** Parameters such as temperature, pH, and dissolved oxygen are monitored regularly to ensure they remain within acceptable limits.
- **Data Analysis:** The mortality data at the end of the 96-hour period are used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.

Toxicity to Non-Target Terrestrial Organisms

Avian Species

The available data suggest that **tralomethrin** has low acute toxicity to birds when ingested.

Species	Test Type	Endpoint	Value (mg/kg bw)	Toxicity Classification	Source(s)
Phasianidae (e.g., quail)	Acute Oral	LD50	>2510	Low	[1]

LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population.

This test is designed to determine the acute oral toxicity of a substance to birds.[\[12\]](#)[\[13\]](#)

- **Test Species:** Standard test species include Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).[\[14\]](#) Passerine species are also now required for new registrations.[\[13\]](#)
- **Dosing:** Birds are fasted overnight before being administered a single oral dose of the test substance via gavage.[\[12\]](#) The substance is typically dissolved in a suitable vehicle like corn oil.
- **Observation Period:** The birds are observed for a period of 14 days.[\[12\]](#)
- **Endpoints:** Mortality, signs of toxicity (e.g., lethargy, convulsions, regurgitation), and changes in body weight are recorded daily.[\[12\]](#)[\[13\]](#)
- **Data Analysis:** The data are used to determine the LD50 value. If mortality is low, a limit test may be performed at a high dose (e.g., 2000 mg/kg) to classify the substance's toxicity.

Beneficial Insects: Honey Bees

Pyrethroids are known to be highly toxic to bees and other beneficial insects.[\[2\]](#)[\[15\]](#) Exposure can occur through direct contact with spray, contact with treated foliage, or ingestion of contaminated nectar and pollen.

While a specific LD50 value for **tralomethrin** was not found in the initial search, it is classified as toxic to bees.[\[2\]](#) For context, its metabolite deltamethrin is highly toxic, with reported topical LD50 values as low as 0.014 μ g/bee.[\[16\]](#) Pyrethroids in general are classified as highly to moderately toxic to bees on an acute exposure basis.[\[15\]](#)

This protocol determines the dose of a chemical that is lethal to 50% of adult worker bees upon direct contact.

- **Test Bees:** Young, healthy adult worker bees (*Apis mellifera*) are collected from a hive.

- **Dose Preparation:** The test substance is dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.
- **Application:** A precise microliter volume (e.g., 1 μ L) of each test solution is applied topically to the dorsal thorax of each bee using a microapplicator. A control group is treated with the solvent only.
- **Incubation:** After treatment, bees are placed in cages with access to a sucrose solution and kept in a controlled environment (temperature and humidity).
- **Observations:** Mortality and signs of poisoning are recorded at several time points, typically up to 48 or 72 hours.
- **Data Analysis:** The LD50 value (expressed as μ g of active ingredient per bee) is calculated from the mortality data.

Soil Organisms: Earthworms

The impact of pyrethroids on earthworms can vary significantly depending on the exposure route and soil characteristics. While direct contact may show high toxicity, the strong adsorption of pyrethroids to soil particles often reduces their bioavailability and toxicity in field conditions.

[\[17\]](#)[\[18\]](#)

Specific LC50 values for **tralomethrin** in soil were not found in the initial search. However, studies on other pyrethroids in artificial soil have shown LC50 values ranging from approximately 24 to 229 mg/kg, depending on the soil type.[\[19\]](#) In contact filter paper tests, which represent a worst-case direct exposure, pyrethroids are classified as very toxic to earthworms.[\[17\]](#)[\[18\]](#)

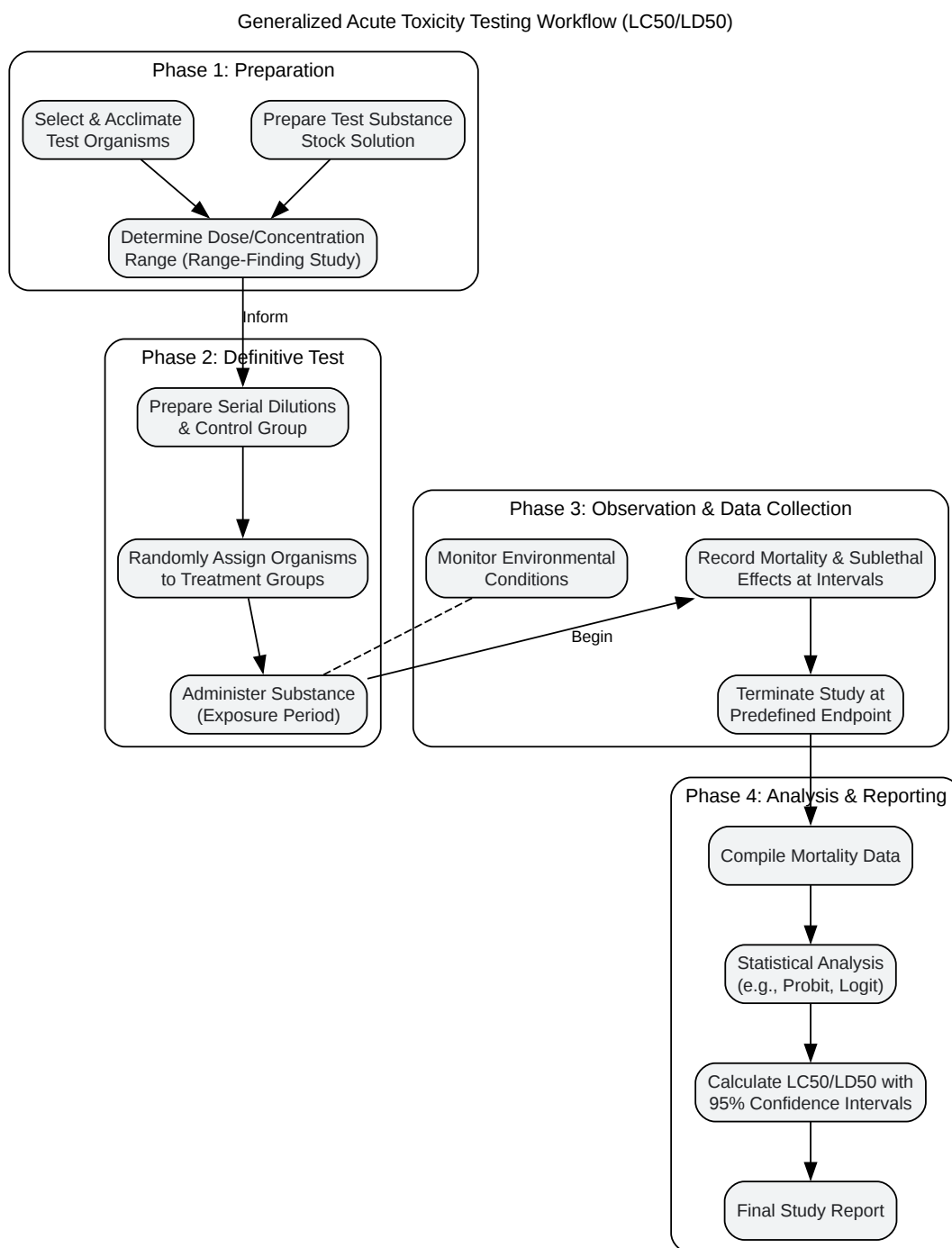
This protocol assesses the acute toxicity of chemicals to earthworms in artificial soil.

- **Test Species:** The compost worm *Eisenia fetida* is the standard species.[\[20\]](#)
- **Test Substrate:** The test substance is thoroughly mixed into a standardized artificial soil substrate. A range of concentrations and a control are prepared.

- **Exposure:** Adult earthworms (with clitellum) are weighed and introduced into containers filled with the treated soil.
- **Incubation:** The containers are maintained in a controlled environment (e.g., 20°C) with a specific light/dark cycle for 14 days.
- **Observations:** After 14 days, the soil is searched for the worms. Mortality is assessed (worms that do not respond to a gentle mechanical stimulus are considered dead). Sublethal effects like changes in body weight are also recorded.
- **Data Analysis:** The LC50 (in mg of substance per kg of dry soil) is calculated from the mortality data.

Generalized Experimental Workflow

The following diagram provides a high-level overview of a typical workflow for determining a median lethal concentration (LC50) or dose (LD50) in an acute toxicity study.



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Caption: High-level workflow for an acute toxicity (LC50/LD50) study.

Conclusion

The initial toxicity screening of **tralomethrin** reveals a profile characteristic of Type II pyrethroid insecticides. Its primary mode of action involves the disruption of sodium channel function in the nervous system. While it exhibits low acute oral toxicity to avian species, it is highly toxic to non-target aquatic organisms, particularly invertebrates, at very low concentrations (sub- $\mu\text{g/L}$ levels).[1][11] It is also classified as toxic to beneficial insects like honey bees.[2] The toxicity to soil-dwelling organisms like earthworms appears to be significantly mitigated by the substance's tendency to bind to soil particles, reducing its bioavailability.[17][18] These findings underscore the importance of implementing robust risk mitigation measures, such as buffer zones around water bodies and avoiding application during peak pollinator activity, to minimize the environmental impact of **tralomethrin** use.

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